molecular formula C9H6ClN3O3 B3005126 N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide CAS No. 544669-15-0

N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide

Cat. No.: B3005126
CAS No.: 544669-15-0
M. Wt: 239.62
InChI Key: FWTFYRRCXSMWIS-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide is a chemical compound primarily used in scientific research It is known for its unique structure, which includes a cyanoacetamide group attached to a 2-chloro-5-nitrophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide typically involves the reaction of 2-chloro-5-nitroaniline with cyanoacetic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrophenyl isocyanate
  • 2-Chloro-5-nitrophenyl isothiocyanate
  • N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide

Uniqueness

N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O3/c10-7-2-1-6(13(15)16)5-8(7)12-9(14)3-4-11/h1-2,5H,3H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTFYRRCXSMWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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